(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate
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Overview
Description
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[44]nonan-2-ylidene)carbamate oxalate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate typically involves multiple steps. The starting materials often include tert-butyl carbamate and a suitable spirocyclic precursor. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and specific temperature controls to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into enzyme functions, receptor binding, and cellular pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure can impart unique mechanical, thermal, and chemical properties to materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate include other spirocyclic compounds with similar functional groups. Examples include spirooxindoles, spirocyclic lactams, and spirocyclic amines.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its spirocyclic structure. This unique combination allows it to interact with molecular targets in ways that other similar compounds cannot, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H26N4O8 |
---|---|
Molecular Weight |
402.40 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C14H24N4O4.C2H2O4/c1-13(2,3)22-12(20)16-11-17-14(5-6-15-9-14)10(19)18(11)7-8-21-4;3-1(4)2(5)6/h15H,5-9H2,1-4H3,(H,16,17,20);(H,3,4)(H,5,6) |
InChI Key |
DSDUJQHLQPXAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1CCOC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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